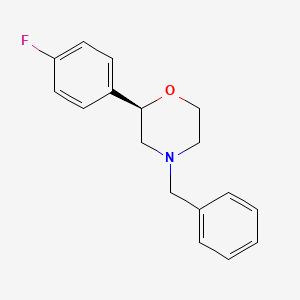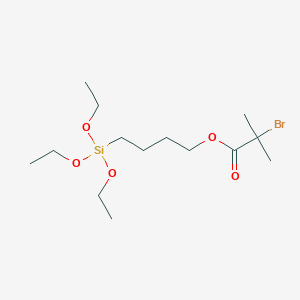
4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triethoxysilyl)butyl-2-brom-2-methylpropanoat ist eine chemische Verbindung mit der Summenformel C13H27BrO5Si. Es handelt sich um eine farblose bis schwach gelbliche Flüssigkeit, die in verschiedenen industriellen Anwendungen eingesetzt wird, insbesondere als Vernetzungsmittel oder Modifikator bei der Herstellung von Klebstoffen, Dichtstoffen und Beschichtungen .
Vorbereitungsmethoden
Die Synthese von 4-(Triethoxysilyl)butyl-2-brom-2-methylpropanoat beinhaltet typischerweise die Reaktion von 2-Brom-2-methylpropionylchlorid mit Triethoxysilan unter basischen Bedingungen. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um zu verhindern, dass Feuchtigkeit den Prozess beeinträchtigt . Das allgemeine Reaktionsschema lautet wie folgt:
2-Brom-2-methylpropionylchlorid+Triethoxysilan→4-(Triethoxysilyl)butyl-2-brom-2-methylpropanoat
Analyse Chemischer Reaktionen
4-(Triethoxysilyl)butyl-2-brom-2-methylpropanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden, um neue Verbindungen zu bilden.
Hydrolyse: Die Ethoxygruppen können in Gegenwart von Wasser hydrolysiert werden, um Silanolgruppen zu bilden, die sich weiter zu Siloxanbindungen kondensieren können.
Polymerisation: Die Verbindung kann an Polymerisationsreaktionen teilnehmen, um vernetzte Polymernetzwerke zu bilden.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Basen wie Natriumhydroxid für die Hydrolyse und Nukleophile wie Amine für Substitutionsreaktionen .
Wissenschaftliche Forschungsanwendungen
4-(Triethoxysilyl)butyl-2-brom-2-methylpropanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vernetzungsmittel bei der Synthese von Polymeren und als Vorläufer für die Herstellung funktionalisierter Silane verwendet.
Biologie: Die Verbindung kann verwendet werden, um Oberflächen für biologische Assays zu modifizieren und Biomoleküle zu immobilisieren.
Wirkmechanismus
Der Wirkmechanismus von 4-(Triethoxysilyl)butyl-2-brom-2-methylpropanoat beinhaltet die Bildung kovalenter Bindungen mit Substraten durch seine reaktiven Brom- und Ethoxygruppen. Das Bromatom kann nukleophile Substitutionsreaktionen eingehen, während die Ethoxygruppen hydrolysiert werden können, um Silanolgruppen zu bilden, die sich weiter zu Siloxanbindungen kondensieren können. Diese Reaktionen ermöglichen es der Verbindung, als Vernetzungsmittel zu fungieren und die mechanischen Eigenschaften und die Stabilität der Materialien zu verbessern, in die sie eingearbeitet wird .
Wirkmechanismus
The mechanism of action of 4-(Triethoxysilyl)butyl 2-bromo-2-methylpropanoate involves the formation of covalent bonds with substrates through its reactive bromine and ethoxy groups. The bromine atom can undergo nucleophilic substitution reactions, while the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 4-(Triethoxysilyl)butyl-2-brom-2-methylpropanoat ähneln, gehören:
2-Brom-2-methyl-N-(3-(triethoxysilyl)propyl)propanamid: Diese Verbindung hat ähnliche Anwendungen als Vernetzungsmittel und Oberflächenmodifikator.
2-Morpholinoethyl-2-brom-2-methylpropanoat: Wird als ATRP-Initiator verwendet und findet Anwendungen in der Polymerchemie.
3-(Trichlorosilyl)propyl-2-brom-2-methylpropanoat: Ein weiteres Vernetzungsmittel mit ähnlichen Eigenschaften.
Die Einzigartigkeit von 4-(Triethoxysilyl)butyl-2-brom-2-methylpropanoat liegt in seiner spezifischen Kombination von reaktiven Gruppen, die vielseitige Anwendungen in verschiedenen Bereichen ermöglicht.
Eigenschaften
CAS-Nummer |
919785-21-0 |
|---|---|
Molekularformel |
C14H29BrO5Si |
Molekulargewicht |
385.37 g/mol |
IUPAC-Name |
4-triethoxysilylbutyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C14H29BrO5Si/c1-6-18-21(19-7-2,20-8-3)12-10-9-11-17-13(16)14(4,5)15/h6-12H2,1-5H3 |
InChI-Schlüssel |
RIFVNKPIAVCMKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCOC(=O)C(C)(C)Br)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


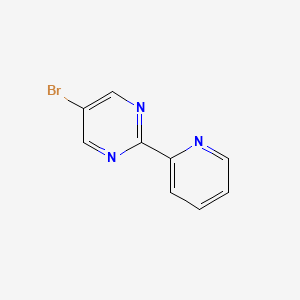
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
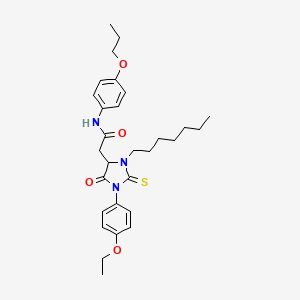
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)

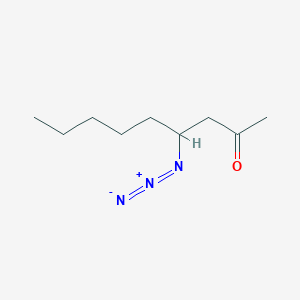

![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)
